n-[2-(2-Nitrophenyl)ethyl]butan-1-amine
Description
Properties
CAS No. |
5339-14-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[2-(2-nitrophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)14(15)16/h4-7,13H,2-3,8-10H2,1H3 |
InChI Key |
LHQGMHIIAQZMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Reduction of 2-(2-Nitrophenyl)acetonitrile
The most widely reported method involves borane-mediated reduction of 2-(2-nitrophenyl)acetonitrile. Warner-Lambert’s protocol (2004) achieves quantitative yields by refluxing the nitrile with borane-dimethylsulfide (BMS) complex in tetrahydrofuran (THF):
Reaction Setup :
Workup :
Key Advantages :
In Situ Borane Generation for Nitrile Reduction
A patent by WO2019081972A1 (2018) describes in situ borane synthesis using NaBH4 and BF3·Et2O, adaptable for 2-nitrophenyl derivatives:
Reagent Ratios :
Procedure :
Optimization Insights :
- 2-Methyl-THF or diethylene glycol dibutylether as alternative solvents
- Anisole improves extraction efficiency.
Mechanochemical Solvent-Free Synthesis
Ball-Milling Approach
The Royal Society of Chemistry (2019) reports a solvent-free SNAr reaction using a SPEX 8000M mixer/mill:
Conditions :
Purification :
Environmental Benefits :
Purification and Isolation Strategies
Mandelate Salt Formation
WO2019081972A1 isolates amines as mandelate salts to enhance purity:
Procedure :
Advantages :
Silica Gel Vacuum Filtration
Post-mechanochemical reactions employ silica gel filtration:
- Powdery residue mixed with silica
- Vacuum-assisted elution removes byproducts
- Yields >90% with minimal loss.
Comparative Analysis of Synthetic Methods
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| BMS Reduction | 100% | 9 h | >95% | Multi-gram |
| In Situ Borane | 85–91% | 2 h | >99% | Industrial |
| Mechanochemical | 91% | 1 h | >99% | Lab-scale |
Trade-offs :
- BMS : High yields but requires strict temperature control
- In Situ Borane : Faster but demands precise reagent ratios
- Mechanochemical : Eco-friendly yet limited to small batches.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H18N2O2 | |
| Molecular Weight | 222.28 g/mol | |
| CAS Number | 5339-14-0 | |
| SMILES | CCCCNCCC1=CC=CC=C1N+[O-] |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Nitrophenyl)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-[2-(2-Nitrophenyl)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Nitrophenyl)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Research Implications
- Synthetic Utility : The nitro group in this compound may facilitate further functionalization (e.g., reduction to amines or participation in cycloaddition reactions) .
- Thermal Stability : Analogous compounds like N-tritylethane-1,2-diamine undergo stability testing at acidic pH, implying that the target compound’s nitro group could enhance stability under similar conditions .
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